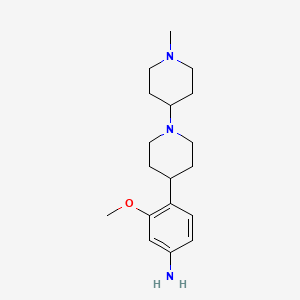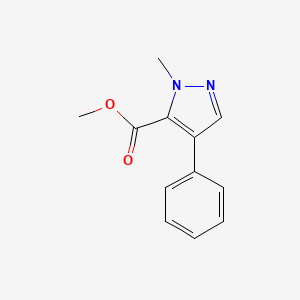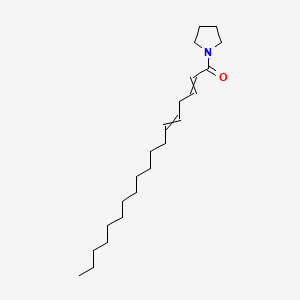
Agn-PC-0jsivu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jsivu is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jsivu involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality. Industrial production methods also incorporate purification steps, such as crystallization and filtration, to remove impurities and obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0jsivu undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, typically under anhydrous conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur with this compound, depending on the nature of the substituents and the reaction environment.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Agn-PC-0jsivu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of advanced materials and as an additive in manufacturing processes.
Mécanisme D'action
The mechanism of action of Agn-PC-0jsivu involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Agn-PC-0jsivu can be compared with other similar compounds to highlight its uniqueness:
Agn-PC-0CUK9P: This compound shows similar reactivity but differs in its affinity for certain molecular targets.
Agn-PC-0jrxgp: Known for its distinct molecular structure, this compound has different applications and reactivity profiles.
Agn-PC-0026Y2: Another related compound with unique properties and uses in various scientific fields.
Propriétés
Numéro CAS |
56666-48-9 |
|---|---|
Formule moléculaire |
C22H39NO |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yloctadeca-2,5-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h13-14,16,19H,2-12,15,17-18,20-21H2,1H3 |
Clé InChI |
QNBNFYKISNNUMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CCC=CC(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


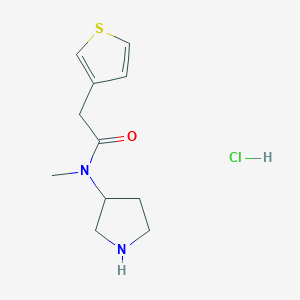
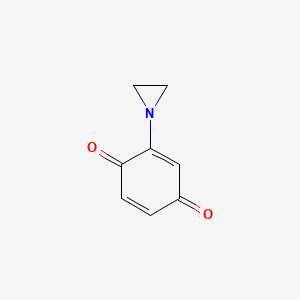
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

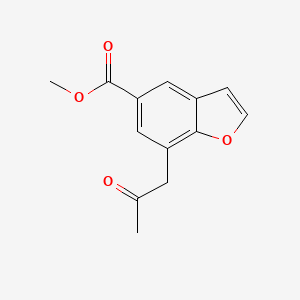
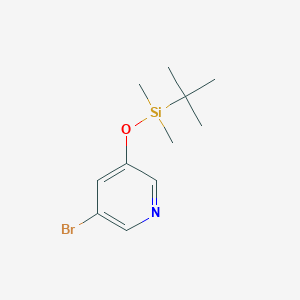
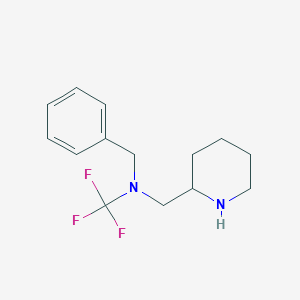

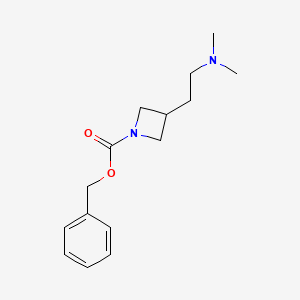

![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
